1,4-Bis(trifluoromethyl)-2,5-dibromobenzene

Material Science Crystal Engineering Process Chemistry

Researchers developing solution-processable organic electronic materials often encounter solubility bottlenecks with conventional dihalobenzene building blocks. 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) addresses this: • Lower melting point vs. 1,4-dibromobenzene enables enhanced solubility for conjugated polymer and molecular material synthesis • Symmetrical bromine handles for iterative Suzuki-Miyaura cross-coupling to access diverse fluorinated biaryl/terphenyl libraries • Distinct ¹⁹F NMR signal at -64.1 ppm facilitates real-time reaction monitoring and automated purification verification Supplied at ≥98% purity; ready for immediate dispatch.

Molecular Formula C8H2Br2F6
Molecular Weight 371.902
CAS No. 2375-96-4
Cat. No. B2634484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
CAS2375-96-4
Molecular FormulaC8H2Br2F6
Molecular Weight371.902
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H
InChIKeyZEVVDSRCWJRHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Key Fluorinated Building Block


1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) is a symmetrically tetra-substituted benzene derivative with two bromine and two trifluoromethyl (-CF3) groups . Its molecular formula is C8H2Br2F6 with a molecular weight of 371.90 g/mol . The combination of strong electron-withdrawing -CF3 groups and the synthetic utility of bromine atoms as handles for cross-coupling reactions defines this compound's role as a crucial intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials .

Dibromo cross-coupling scaffold for Suzuki-Miyaura, Stille, and related catalytic C–C bond formations.
Strongly electron-withdrawing -CF3 groups tune aryl ring electronics, altering reaction selectivity and product properties.
Supports synthesis of fluorinated pharmaceuticals, agrochemicals, and organic electronic materials where trifluoromethyl substitution is required.

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene vs. Other Dihalobenzenes


Simple substitution with other dihalobenzenes like 1,4-dibromobenzene or 1,4-dibromo-2,5-difluorobenzene is not feasible for applications requiring specific electronic and steric properties. The two strong electron-withdrawing -CF3 groups in 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene dramatically alter the aromatic ring's electron density, significantly affecting its reactivity in cross-coupling reactions, its spectroscopic signatures , and the physicochemical properties of the final products (e.g., metabolic stability, lipophilicity, and material bandgap) compared to analogs lacking these substituents [1]. The following evidence quantifies these critical differences.

Target compound 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (two -CF3, two -Br)
Common substitute 1,4-Dibromobenzene or 1,4-dibromo-2,5-difluorobenzene (no or fewer -CF3 groups)
Strong -CF3 groups dramatically lower electron density compared to non-fluorinated or lightly fluorinated analogs. This alters cross-coupling reactivity, spectroscopic signatures, metabolic stability, lipophilicity, and material bandgap — limiting direct substitution without thorough re-optimisation.

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Quantitative Evidence


Melting Point and Crystallinity vs. 1,4-Dibromobenzene

The introduction of -CF3 groups significantly disrupts the crystal packing, resulting in a substantially lower melting point compared to the non-fluorinated analog, 1,4-dibromobenzene. This difference in thermal behavior is critical for processability and formulation .

Melting point vs. 1,4-Dibromobenzene
Reported
Target 72.0–72.5 °C (alternate 65 °C); comparator 86–89 °C; reduction ~14–24 °C
Lower melting point may support enhanced processability and solubility in solution-based synthesis.
Literature and vendor-reported values; thermal behavior context-dependent.
Material Science Crystal Engineering Process Chemistry

¹H NMR Downfield Shift vs. 1,4-Dibromobenzene

The electron-withdrawing nature of the -CF3 groups deshields the remaining aromatic protons, causing a significant downfield shift in the ¹H NMR spectrum. This serves as a definitive analytical handle to confirm the correct substitution pattern and purity .

¹H NMR downfield shift vs. 1,4-Dibromobenzene
Reported
Target δ 8.01 (s, 2H); comparator δ 7.49 (s); +0.52 ppm shift
Distinct aromatic proton resonance supports identity confirmation and incoming QC verification.
Recorded in CDCl3; shift magnitude consistent with strong deshielding.
Analytical Chemistry Structural Confirmation Quality Control

¹⁹F NMR Shift vs. 1,4-Dibromo-2,5-difluorobenzene

The ¹⁹F NMR resonance of the -CF3 group provides a unique spectral signature that is markedly different from that of a fluoroaromatic analog. This allows for the clear distinction and monitoring of the compound in complex reaction mixtures, an advantage not offered by non-fluorinated or differently fluorinated analogs .

¹⁹F NMR shift vs. 1,4-Dibromo-2,5-difluorobenzene
Class-level inference
Target δ -64.1 (s); typical Ar-F analog δ -110 to -120; difference >45 ppm
Unique -CF3 ¹⁹F resonance enables interference-free reaction monitoring and quantification.
Class-level inference from typical aryl fluoride shifts; confirm with in-house data.
Fluorine Chemistry Analytical Chemistry Reaction Monitoring

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene Application Scenarios


Controlled Crystallinity for Fluorinated Materials

As demonstrated by its lower melting point compared to 1,4-dibromobenzene , this building block is ideal for synthesizing conjugated polymers or molecular materials where disrupted pi-stacking and enhanced solubility are desired. Its use is recommended for applications in organic electronics (e.g., OLEDs, OFETs) where solution-processability is a key advantage .

High-Throughput Cross-Coupling Synthesis

The compound's two equivalent bromine atoms are primed for iterative Suzuki-Miyaura reactions to generate diverse, highly fluorinated biaryl and terphenyl libraries [1]. The strong downfield ¹H NMR signal (8.01 ppm) provides a clear analytical signature for automated purification and compound verification in medicinal chemistry workflows .

Process Development and Quality Control

The unique and well-resolved ¹⁹F NMR shift at -64.1 ppm offers a direct and interference-free method for quantifying this intermediate in crude reaction mixtures . This facilitates real-time reaction monitoring and accurate yield determination during process scale-up, a distinct advantage over non-fluorinated or aromatic-fluorine containing analogs [2].

Application
Selection Property
Validation Focus
Fluorinated conjugated materials (e.g., OLEDs, OFETs)
Processability-relevant thermal behaviour
Solubility and film-forming property assessment
Parallel synthesis of fluorinated biaryl/terphenyl libraries
Symmetric dibromo cross-coupling handles; ¹H NMR QC signature
Automated purification and identity verification in medicinal chemistry
Reaction monitoring and process scale-up
Distinct ¹⁹F NMR spectral handle for -CF3
Real-time quantification and yield determination without interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.